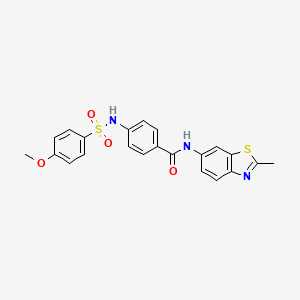
4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a useful research compound. Its molecular formula is C22H19N3O4S2 and its molecular weight is 453.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a sulfonamide derivative featuring a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C₁₅H₁₅N₃O₃S, with a molecular weight of approximately 319.36 g/mol. The structure includes a methoxy group, a sulfonamide linkage, and a benzothiazole ring, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing benzothiazole and sulfonamide functionalities exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with DNA or inhibit specific enzymes involved in cancer cell metabolism. For example, benzothiazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Sulfonamides are well-known for their antibacterial effects due to their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis.
- Case Study : A study evaluated the antibacterial efficacy of related sulfonamide compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
Data Summary
Research Findings
Recent studies have focused on synthesizing and characterizing new derivatives based on the core structure of this compound. These studies typically involve:
- Synthesis : Various synthetic pathways have been explored to optimize yield and purity.
- Biological Testing : In vitro assays are conducted to evaluate cytotoxicity against cancer cell lines and antimicrobial susceptibility tests against pathogenic bacteria.
- Mechanistic Studies : Investigations into the molecular mechanisms underpinning the observed biological activities are essential for understanding how these compounds exert their effects.
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-14-23-20-12-7-17(13-21(20)30-14)24-22(26)15-3-5-16(6-4-15)25-31(27,28)19-10-8-18(29-2)9-11-19/h3-13,25H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRZIMAETRJBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














